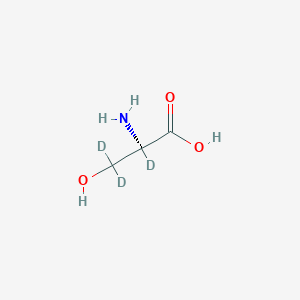
D-Serine-2,3,3-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Serine-2,3,3-d3 is a deuterium-labeled derivative of D-Serine, an amino acid that plays a crucial role in the central nervous system. The incorporation of deuterium atoms at specific positions in the molecule allows researchers to study metabolic pathways and enzymatic reactions involving serine with greater precision. This compound is particularly valuable in neurochemical research due to its involvement in neurotransmission and synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of glycine and formaldehyde in the presence of a microorganism or its treated product that has D-Serine synthesis activity . The reaction conditions are carefully controlled to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of D-Serine-2,3,3-d3 involves large-scale synthesis using enzymatic processes. Enzymes such as serine racemase and D-amino acid oxidase are employed to catalyze the racemization and deamination reactions, respectively. These processes are optimized for high yield and purity, making the compound suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions: D-Serine-2,3,3-d3 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by D-amino acid oxidase, leading to the formation of hydroxypyruvate.
Racemization: Catalyzed by serine racemase, converting D-Serine to L-Serine and vice versa.
Dehydration: Catalyzed by serine racemase, resulting in the formation of pyruvate.
Common Reagents and Conditions:
Oxidation: D-amino acid oxidase, oxygen, and water.
Racemization: Serine racemase, pyridoxal 5’-phosphate.
Dehydration: Serine racemase, pyridoxal 5’-phosphate.
Major Products:
Hydroxypyruvate: Formed from the oxidation of D-Serine.
Pyruvate: Formed from the dehydration of D-Serine.
Scientific Research Applications
D-Serine-2,3,3-d3 has a wide range of scientific research applications, including:
Neurochemical Research: Used to study neurotransmission and synaptic plasticity by acting as a co-agonist of N-methyl-D-aspartate receptors.
Metabolomics: Employed in metabolomics studies to quantify the serine pool within cells and tissues.
Enzymatic Reaction Mechanisms: Utilized to investigate the mechanisms of enzymatic reactions involving serine by tracing the movement of deuterium atoms.
Medical Research: Explored for its potential therapeutic effects in neuropsychiatric disorders and ocular diseases such as diabetic retinopathy and glaucoma.
Mechanism of Action
D-Serine-2,3,3-d3 exerts its effects primarily through its interaction with N-methyl-D-aspartate receptors. As a co-agonist, it binds to the GluN1 subunit of the receptor, in concert with GluN2-bound glutamate, facilitating the opening of the receptor and allowing the influx of sodium or calcium ions . This interaction modulates neurotransmission, synaptic plasticity, and long-term potentiation. Additionally, this compound influences the brain-derived neurotrophic factor signaling pathway, which plays a role in synaptic adaptations and neuroprotection .
Comparison with Similar Compounds
L-Serine-2,3,3-d3: A deuterium-labeled derivative of L-Serine, used in similar research applications.
DL-Serine-2,3,3-d3: A mixture of D-Serine and L-Serine labeled with deuterium, used to study metabolic pathways and enzymatic reactions.
Uniqueness: D-Serine-2,3,3-d3 is unique due to its specific labeling with deuterium at the 2, 3, and 3 positions, which allows for precise tracing of metabolic pathways and enzymatic reactions. Its role as a co-agonist of N-methyl-D-aspartate receptors also distinguishes it from other serine derivatives, making it particularly valuable in neurochemical and medical research .
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
108.11 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1D2,2D |
InChI Key |
MTCFGRXMJLQNBG-MIRRBZTDSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])O)N |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


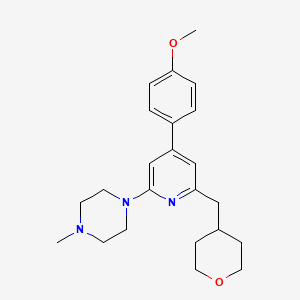
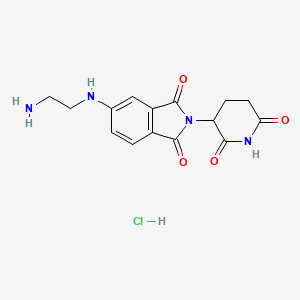
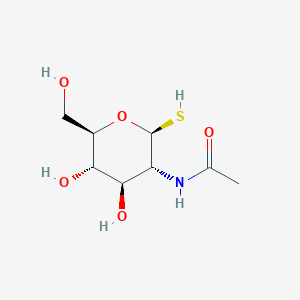
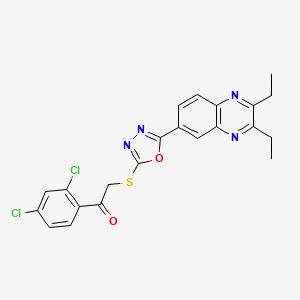
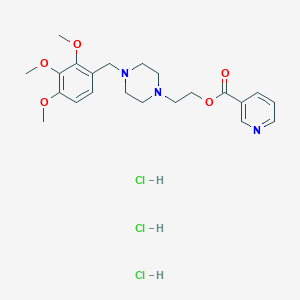
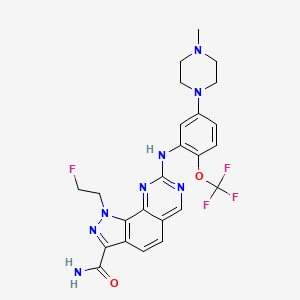
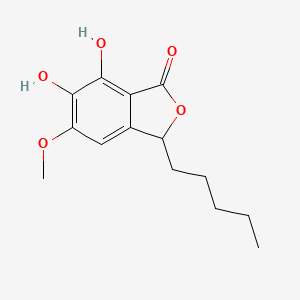

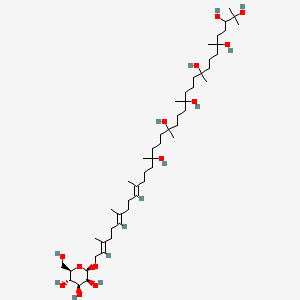
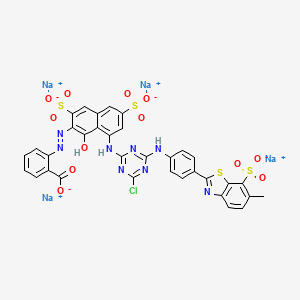
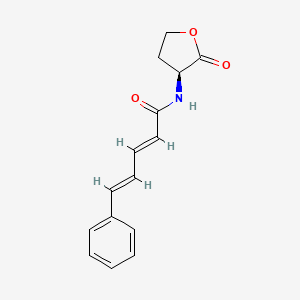
methyl phosphate](/img/structure/B12382438.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)

